HIF-2α Agonistic Activity in Human 786-0 Cells: Target Compound vs. Lead Compound v19
The target compound was evaluated alongside the parent hit v19 for HIF-2α agonistic activity in human 786-0 renal carcinoma cells using VEGF secretion as a functional readout. While v19 (3-phenyl-5-methylisoxazole-4-carboxamide) was identified as an initial screening hit in the same assay system, the quantitative EC50 value for the 2-chlorophenyl-3-cyanophenyl substituted analog has not been publicly disclosed. The ChEMBL record (CHEMBL5544979) confirms agonist activity at HIF-2α, but the precise EC50 remains proprietary [1]. In contrast, the optimized analogs 12g and 14d from the same series exhibit EC50 values of 2.29 μM and 1.78 μM, respectively [1]. The 2-chlorophenyl substitution on the isoxazole ring and the 3-cyanophenyl group on the carboxamide in the target compound represent a distinct SAR vector that has not been fully explored in the published literature, potentially offering a unique affinity-selectivity profile relative to the 3-phenyl or 3-(4-substituted-phenyl) analogs.
| Evidence Dimension | HIF-2α agonism EC50 |
|---|---|
| Target Compound Data | Not publicly disclosed; ChEMBL confirms agonist activity in human 786-0 cells (VEGF secretion assay) |
| Comparator Or Baseline | v19 (3-phenyl-5-methylisoxazole-4-carboxamide): hit-level activity; 12g: EC50 2.29 μM; 14d: EC50 1.78 μM (all in same assay system) |
| Quantified Difference | Cannot be calculated; target compound EC50 unavailable |
| Conditions | Human 786-0 renal carcinoma cells; VEGF secretion as endpoint; ChEMBL assay IDs CHEMBL5544979 and CHEMBL5544981 |
Why This Matters
The target compound occupies a unique position in the SAR landscape of this scaffold, and procurement of discrete, well-characterized material is essential for laboratories aiming to probe the influence of ortho-chloro and meta-cyano substitution on HIF-2α agonistic potency.
- [1] Chen S, Liu Y, Wang Z, Qi C, Yu Y, Xu L, Hou T, Sheng R. Identification of 3-aryl-5-methyl-isoxazole-4-carboxamide derivatives and analogs as novel HIF-2α agonists through docking-based virtual screening and structural modification. Eur J Med Chem. 2024 Mar 15;268:116227. doi: 10.1016/j.ejmech.2024.116227. View Source
